Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, ethoxy and methoxymethyl substituents, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of ethoxy and methoxymethyl groups, and the attachment of the piperazinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, ethoxy and methoxymethyl halides, and piperazine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzenesulfonamide compounds.
Scientific Research Applications
Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar benzenesulfonamide core but with different substituents, leading to distinct chemical and biological properties.
Benzenesulfonamide, 4-methyl-: Another related compound with a simpler structure, lacking the ethoxy and piperazinyl groups.
Uniqueness
Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H29N3O4S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N3O4S/c1-4-28-21-9-8-19(15-20(21)24-12-10-23(2)11-13-24)29(25,26)22-18-7-5-6-17(14-18)16-27-3/h5-9,14-15,22H,4,10-13,16H2,1-3H3 |
InChI Key |
MPAHEGBWVVDXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C |
Origin of Product |
United States |
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